molecular formula C8H8ClN3 B2606558 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 82703-38-6

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2606558
CAS No.: 82703-38-6
M. Wt: 181.62
InChI Key: NVVPXBSOUBMECG-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 82703-38-6) is a high-purity chemical building block with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This pyrrolopyrimidine derivative is part of a privileged scaffold in medicinal chemistry, frequently utilized in pharmaceutical research and development, particularly for the synthesis of novel kinase inhibitors . Compounds based on this core structure have been investigated for the treatment of various diseases, including inflammatory conditions and myeloproliferative disorders . The reactive 4-chloro group on the pyrimidine ring makes it a versatile intermediate for nucleophilic substitution reactions, allowing researchers to introduce diverse amine functionalities to create targeted screening libraries . This product is supplied with a guaranteed purity of 98% and must be stored under an inert atmosphere at 2-8°C to ensure stability . Handling and Safety: This compound is classified with the signal word "Warning." Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPXBSOUBMECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-38-6
Record name 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrimidine intermediate, followed by chlorination and methylation reactions to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times. The use of robust catalysts and reagents is crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .

Scientific Research Applications

Anticancer Research

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an anticancer agent. Research indicates that compounds in this class may inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can selectively target and inhibit the activity of protein kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activities against a range of pathogens. Laboratory studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of microbial cell wall synthesis.

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This property opens avenues for further research into its application in neuropharmacology.

Role in Drug Development

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceuticals. Its ability to act as a scaffold allows researchers to modify its structure to enhance bioactivity or reduce toxicity . This versatility makes it an important candidate for drug design and development processes.

Data Tables

Activity TypeObservations
AnticancerInhibition of kinases
AntimicrobialActivity against bacteria
NeuroprotectiveReduced oxidative stress

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their potency against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating significant anticancer potential .

Case Study 2: Neuroprotective Mechanisms

A recent investigation published in Neuropharmacology explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The study found that treatment with this compound significantly decreased markers of oxidative damage and inflammation compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell division and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents Key Properties/Activities References
This compound 4-Cl, 5,6-dimethyl Intermediate for antiparasitic agents; optimal lipophilicity (LogP ~2.5)
4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5,6-dimethyl, 7-cyclopentyl Improved steric bulk for kinase inhibition; used in LIM kinase inhibitor studies
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-F Enhanced electronic properties for nucleoside synthesis; moderate antibacterial potential
N4-(3-bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-NH(3-BrPh), 6-(2-ClPh-ethyl) Potent receptor tyrosine kinase inhibitor (IC50 < 100 nM); high selectivity
LY231514 (Pemetrexed) 5-(2-Aminoethyl), 4-NH2, 6-CH3 Multitarget antifolate; inhibits TS, DHFR, and GARFT (Ki = 1.3–65 nM)

Key Insights from Comparative Analysis

Substitution at Position 4: The 4-chloro group in the target compound enables facile functionalization with amines, anilines, or aryl groups, yielding derivatives with varied biological profiles . For example, replacing Cl with a 4-fluorophenylamine group (as in compound 2 from ) reduces melting point (253°C vs. 241°C for the parent) and modulates solubility . In contrast, 4-amino derivatives (e.g., LY231514) exhibit potent enzyme inhibition but require polyglutamation for activity, highlighting the role of substituent polarity .

Methyl vs. Bulkier Substituents :

  • The 5,6-dimethyl groups in the target compound contribute to a balanced LogP (~2.5), enhancing cellular uptake without excessive hydrophobicity . This contrasts with 7-cyclopentyl analogs (e.g., ), where increased steric bulk improves kinase binding but may reduce solubility .
  • Derivatives with 7-aryl groups (e.g., 7-phenyl in ) show reduced yields (56–68%) compared to the parent compound’s typical 60–85% yields, likely due to steric hindrance during synthesis .

Incorporation of halogenated benzyl groups (e.g., 2,3-dichlorobenzyl in ) improved antiviral potency, suggesting halogen interactions with target residues .

Biological Activity

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 82703-38-6) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential applications in pharmacology, particularly in the development of kinase inhibitors and antiviral agents.

  • Molecular Formula : C₈H₈ClN₃
  • Molecular Weight : 181.62 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with chlorine and methyl substituents that contribute to its reactivity and biological activity.

Biological Activity Overview

Research has identified several key areas where this compound exhibits notable biological activity:

  • Kinase Inhibition :
    • This compound serves as a precursor for synthesizing various kinase inhibitors. Its structural features allow for modifications that enhance selectivity and potency against specific kinases involved in cancer pathways .
    • Case Study : Derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antiviral Activity :
    • This compound and its derivatives have been evaluated for their efficacy against viral infections, particularly flaviviruses such as Zika and dengue viruses.
    • Research Findings : A study demonstrated that certain analogs of this compound exhibited over 90% protection against dengue virus in vitro, highlighting its potential as a therapeutic agent against viral diseases .
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Further studies are required to elucidate the mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications at various positions on the pyrrolo[2,3-d]pyrimidine scaffold. The following table summarizes some key derivatives and their associated activities:

CompoundModificationsBiological ActivityReference
Compound 14-Chloro substitutionAntiviral against ZIKV and DENV
Compound 8Methyl substitutionsAnticancer activity
Compound 11Benzyl group additionEnhanced kinase inhibition

Safety and Toxicity

While this compound has shown low toxicity in preliminary assessments, safety evaluations are essential during its synthesis and application to mitigate any potential hazards associated with exposure.

Q & A

Q. What are the stability challenges under varying pH and temperature, and how are they mitigated?

  • Methodology :
  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 9–11), and oxidative (H₂O₂) conditions. LC-MS identifies degradation products (e.g., dechlorination or ring-opening) .
  • Storage recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative degradation .

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